molecular formula C27H27N3O2S2 B11143556 (5Z)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11143556
M. Wt: 489.7 g/mol
InChI Key: PKQITBXHSSGUNZ-IWIPYMOSSA-N
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Description

The compound “(5Z)-5-({3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-({3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” can be achieved through a multi-step process involving the following key steps:

    Formation of the pyrazole ring: The synthesis begins with the formation of the pyrazole ring by reacting appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the thiazolidinone moiety: The thiazolidinone ring is introduced by reacting the pyrazole intermediate with thiourea and an appropriate aldehyde or ketone under reflux conditions.

    Functional group modifications: The final compound is obtained by introducing the prop-2-en-1-yloxy and other substituents through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “(5Z)-5-({3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the carbonyl or double bond sites using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The prop-2-en-1-yloxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a probe to study biological processes and interactions at the molecular level.

    Medicine: Potential therapeutic applications due to its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Use in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of this compound is likely to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, its antimicrobial activity may result from inhibition of bacterial enzymes, while its anticancer effects could involve disruption of cell signaling pathways or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-5-({3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-3-(2-METHYLPROPYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
  • **(5Z)-5-({3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-3-(2-METHYLPROPYL)-2-IMINO-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of “(5Z)-5-({3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C27H27N3O2S2

Molecular Weight

489.7 g/mol

IUPAC Name

(5Z)-5-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H27N3O2S2/c1-5-13-32-23-12-11-20(14-19(23)4)25-21(17-30(28-25)22-9-7-6-8-10-22)15-24-26(31)29(16-18(2)3)27(33)34-24/h5-12,14-15,17-18H,1,13,16H2,2-4H3/b24-15-

InChI Key

PKQITBXHSSGUNZ-IWIPYMOSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4)OCC=C

Origin of Product

United States

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